molecular formula C21H19N3O4 B2508113 N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 942009-44-1

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide

Cat. No. B2508113
CAS RN: 942009-44-1
M. Wt: 377.4
InChI Key: WUGMQYZHMCGYCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of the pyridine ring and the attachment of various substituents. For instance, the synthesis of a pyrido[2,3-d]pyrimidin-6-yl compound was achieved and characterized using NMR, FT-IR, and MS techniques, as well as by single crystal X-ray structural analysis . Although the exact synthesis of "N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide" is not detailed, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction, which provides information about the conformation and packing of molecules in the solid state . For example, a compound with a pyridine ring and a carboxamide group was found to exhibit solid-state rotational disorder, with the phenyl and pyridine rings being conformationally planar . Such structural analyses are crucial for understanding the physical properties and potential interactions of the compound .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide". However, the chemical reactivity of similar compounds can be inferred. For example, the presence of a carboxamide group can lead to hydrogen bonding, as seen in the anticonvulsant drug exhibiting solid-state rotational disorder . Additionally, the pyridine moiety can participate in various chemical reactions due to its aromatic nature and nitrogen atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For instance, the micro-determination of nicotinamide and its metabolites was performed using high-performance liquid chromatography, indicating the solubility and detectability of such compounds . The crystal structure analysis of another compound revealed the presence of hydrogen bonds, which can influence the compound's solubility and melting point . These properties are essential for the development of pharmaceuticals, as they affect the drug's stability, bioavailability, and overall efficacy.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Compounds similar to N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide have been synthesized and investigated for their antidepressant and nootropic (cognitive-enhancing) activities. Specifically, analogues like N′-[(1Z)-(4-nitrophenyl)methylidene]pyridine-4-carbohydrazide and N-[3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide exhibited significant activity in these areas (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Molecular Structure and X-ray Diffraction Studies

  • The molecular structure of related compounds, achieved through reactions involving 2-cyano-3-(x-nitrophenyl)prop-2-enamides, has been confirmed by X-ray diffraction, highlighting the importance of such compounds in structural biology and drug design (O'Callaghan, McMurry, Draper, & Champeil, 1999).

Antihypertensive and Coronary Vessel Dilator Properties

  • Derivatives with similar structural components have been identified as potential antihypertensive agents and coronary vessel dilators. These findings are significant for cardiovascular pharmacology (Abernathy, 1978).

Antidiabetic Screening

  • Similar compounds, like N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, have been synthesized and evaluated for their antidiabetic activity, indicating the compound's relevance in metabolic disease research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Applications in Neuroscience

Antimicrobial Activity

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14-4-3-5-16(10-14)12-23-13-17(6-9-20(23)25)21(26)22-19-8-7-18(24(27)28)11-15(19)2/h3-11,13H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGMQYZHMCGYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide

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